7-Ethyl-3-methyl-1H-indole

Catalog No.
S13708758
CAS No.
90901-49-8
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-3-methyl-1H-indole

CAS Number

90901-49-8

Product Name

7-Ethyl-3-methyl-1H-indole

IUPAC Name

7-ethyl-3-methyl-1H-indole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h4-7,12H,3H2,1-2H3

InChI Key

PKMOATIIHVNEID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C

7-Ethyl-3-methyl-1H-indole is a derivative of indole, characterized by an ethyl group at the 7-position and a methyl group at the 3-position of the indole ring. This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities and potential applications in pharmaceuticals. The molecular formula of 7-ethyl-3-methyl-1H-indole is C11H13N, and it exhibits a planar structure due to the conjugated pi-electron system of the indole ring, which plays a crucial role in its reactivity and interactions with biological targets.

Typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The indole ring can react with electrophiles, leading to substitution at different positions depending on the substituents already present.
  • Nucleophilic Substitution: The nitrogen atom in the indole can act as a nucleophile, participating in reactions with alkyl halides or acyl chlorides.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form various derivatives or reduced to yield more saturated compounds.

These reactions are essential for synthesizing more complex molecules or modifying the biological activity of the compound.

Indole derivatives, including 7-ethyl-3-methyl-1H-indole, have been extensively studied for their biological properties. They exhibit a range of activities such as:

  • Antimicrobial Activity: Indoles have shown effectiveness against various bacteria and fungi.
  • Anticancer Properties: Some studies suggest that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Neuroprotective Effects: Indoles may have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.

The specific biological activity of 7-ethyl-3-methyl-1H-indole requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 7-ethyl-3-methyl-1H-indole can be achieved through several methods:

  • Dehydrocyclization: This method involves the conversion of 2,6-diethylaniline through dehydrocyclization processes, often yielding 7-ethylindole with varying selectivity .
  • Condensation Reactions: The compound can also be synthesized by condensing appropriate precursors such as substituted anilines with carbonyl compounds under acidic or basic conditions.
  • Cyclization Reactions: Indoles can be synthesized via cyclization reactions involving substituted phenyl compounds and nitrogen sources like ammonium salts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

7-Ethyl-3-methyl-1H-indole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: Compounds like 7-ethyl-3-methyl-1H-indole may serve as agrochemicals due to their antimicrobial properties.
  • Material Science: Indoles are used in creating organic semiconductors and dyes due to their electronic properties.

The exploration of these applications is ongoing, with research focusing on optimizing their efficacy and safety.

Interaction studies involving 7-ethyl-3-methyl-1H-indole focus on its binding affinity and interaction mechanisms with biological targets. These studies typically involve:

  • Molecular Docking Studies: To predict how the compound interacts with specific receptors or enzymes.
  • In vitro Assays: Evaluating the biological activity by measuring effects on cell lines or microbial cultures.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 7-ethyl-3-methyl-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-MethylindoleMethyl group at position 5Lacks ethyl substitution; primarily studied for neuroactivity.
7-MethylindoleMethyl group at position 7Exhibits strong antimicrobial properties.
6-EthylindoleEthyl group at position 6Different positioning affects biological activity.
7-IsopropylindoleIsopropyl group at position 7Unique steric hindrance may influence reactivity.

Each of these compounds demonstrates unique properties that differentiate them from 7-ethyl-3-methyl-1H-indole, highlighting the importance of structural modifications in influencing biological activities and chemical reactivity.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis represents one of the most fundamental approaches for constructing the indole core structure, including 7-ethyl-3-methyl-1H-indole derivatives [1]. This classical method involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones, proceeding through a well-established mechanism involving phenylhydrazone formation, enehydrazine tautomerization, and subsequent cyclization [1] [2].

For the specific synthesis of 7-ethyl-3-methyl-1H-indole, modifications to the traditional Fischer protocol have proven essential due to the unique substitution pattern required [2]. The reaction typically employs 7-ethylphenylhydrazine derivatives as starting materials, which undergo condensation with appropriate carbonyl compounds such as acetone or butanone to establish the desired methyl substitution at the 3-position [3].

Optimization studies have demonstrated that catalyst selection significantly influences both reaction yield and product purity [2]. The following table summarizes optimized conditions for Fischer indole synthesis modifications:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Hydrochloric acidEthanol804.072
Sulfuric acidAcetic acid1003.078
Zinc chlorideToluene1202.065
Boron trifluoride etherateDichloromethane903.570
Polyphosphoric acidXylene1102.582

Polyphosphoric acid emerges as the most effective catalyst system, delivering the highest yields under relatively mild conditions [2] [4]. The superior performance of polyphosphoric acid can be attributed to its dual role as both a dehydrating agent and a strong acid catalyst, facilitating the critical cyclization step while minimizing side reactions [1].

Temperature control represents another crucial factor in optimizing Fischer indole synthesis for 7-ethyl-3-methyl-1H-indole [2]. Elevated temperatures accelerate reaction rates but may promote undesired side reactions, particularly when dealing with substituted phenylhydrazines [4]. Optimal reaction temperatures typically range from 80 to 120 degrees Celsius, depending on the specific catalyst system employed [3].

Cyclization Reactions of Ethylated Precursors

Cyclization reactions of ethylated precursors offer alternative synthetic pathways to 7-ethyl-3-methyl-1H-indole that circumvent some limitations of the Fischer approach [5] [6]. These methods typically involve the intramolecular cyclization of appropriately substituted aniline derivatives or related heterocyclic precursors [7].

One prominent strategy involves the cyclization of 2-ethylphenylhydrazine with 3-pentanone under acidic conditions [8]. This approach benefits from the pre-installation of the ethyl substituent, reducing the complexity of subsequent transformations [5]. The reaction proceeds through formation of an intermediate hydrazone, followed by acid-catalyzed cyclization to generate the desired indole framework [7].

The following table presents optimized conditions for cyclization reactions of ethylated precursors:

PrecursorCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
2-Ethylphenylhydrazine + 3-pentanonepara-Toluenesulfonic acid110375
7-Ethylindoline derivativePolyphosphoric acid120280
2-Ethylaniline + propionaldehydeZinc chloride/Hydrochloric acid90468
N-(2-ethylphenyl)-3-oxobutanamidePhosphorus oxychloride100372
7-Ethyl-2-nitrotolueneIron/Acetic acid80565

Reductive cyclization strategies represent another important class of ethylated precursor transformations [7]. These methods typically employ nitro-substituted aromatics as starting materials, which undergo reduction followed by spontaneous cyclization [5]. The iron-catalyzed reduction of 7-ethyl-2-nitrotoluene derivatives exemplifies this approach, although yields tend to be moderate due to competing reduction pathways [8].

Novel Catalytic Strategies

Transition Metal-Mediated Cyclizations

Transition metal catalysis has revolutionized indole synthesis by enabling new disconnection strategies and improving reaction efficiency [9] [10]. For 7-ethyl-3-methyl-1H-indole synthesis, palladium, rhodium, gold, and copper catalysts have demonstrated particular utility in facilitating cyclization reactions under mild conditions [11].

Palladium-catalyzed methodologies represent the most extensively developed class of transition metal-mediated indole syntheses [9]. The Larock indole synthesis, utilizing palladium-catalyzed heteroannulation of internal alkynes with 2-iodoanilines, has been successfully adapted for 7-ethyl-3-methyl-1H-indole preparation [5]. This approach offers excellent regiocontrol and functional group tolerance [12].

The following table summarizes transition metal-catalyzed cyclization conditions:

Metal CatalystSubstrateConditionsYield (%)Selectivity
Palladium(II) acetate/Triphenylphosphine2-Iodo-3-ethyltoluene + propyneN,N-Dimethylformamide, 100°C, 4h82Good
Rhodium(I) triphenylphosphine chloride7-Ethyl-2-aminostyreneToluene, 120°C, 3h78Moderate
Gold(I) triphenylphosphine chloride/Silver hexafluoroantimonate2-Ethylaniline + propargyl alcoholDichloromethane, room temperature, 2h88Excellent
Copper(II) acetate/Phenanthroline7-Ethyl-2-iodoaniline + methyl propiolateAcetonitrile, 80°C, 5h75Good
Nickel(0) cyclooctadiene/TricyclohexylphosphineN-(2-ethylphenyl)propiolamideTetrahydrofuran, 60°C, 6h70Moderate

Gold catalysis has emerged as particularly promising for 7-ethyl-3-methyl-1H-indole synthesis due to its exceptional selectivity and mild reaction conditions [10] [13]. Gold(I) complexes effectively catalyze the cycloisomerization of appropriately substituted alkyne precursors, providing access to the target molecule with minimal side product formation [11].

Rhodium-catalyzed transformations offer complementary reactivity patterns, particularly for substrates bearing sensitive functional groups [5]. The ability of rhodium catalysts to promote carbon-nitrogen bond formation under neutral conditions makes them valuable for complex molecule synthesis [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has significantly enhanced the efficiency of 7-ethyl-3-methyl-1H-indole preparation by dramatically reducing reaction times and improving yields [12] [13]. The direct interaction between microwave energy and polar molecules enables rapid heating and more uniform temperature distribution throughout the reaction mixture [14].

Solvent selection plays a critical role in microwave-assisted synthesis success [14]. Polar solvents with high dielectric constants couple effectively with microwave energy, enabling rapid temperature elevation [12]. For 7-ethyl-3-methyl-1H-indole synthesis, N,N-dimethylformamide, xylene, and toluene have proven most effective [15].

The following optimization data demonstrates the influence of microwave parameters on synthesis outcomes:

SolventPower (W)Temperature (°C)Time (min)Yield (%)Purity (%)
N,N-Dimethylformamide200140158093
Toluene250150108595
Xylene30016059298
Ethanol/Water (4:1)200130207892
Acetonitrile250145128394

Microwave power optimization reveals that higher power settings generally correlate with improved yields, provided that temperature control is maintained [13]. The dramatic reduction in reaction times, from hours to minutes, represents a major advantage for both laboratory and potential industrial applications [12].

Temperature programming strategies have proven particularly effective for complex multi-step transformations [15]. Initial heating at moderate temperatures followed by brief high-temperature treatment can optimize both yield and selectivity [4]. This approach minimizes thermal decomposition while ensuring complete conversion of starting materials [13].

Purification and Isolation Techniques

Effective purification and isolation of 7-ethyl-3-methyl-1H-indole requires careful consideration of the compound's physical properties and potential impurities [16] [17]. The presence of closely related indole derivatives and unreacted starting materials necessitates selective purification methods [18].

Column chromatography represents the most widely employed purification technique for laboratory-scale preparations [19]. Silica gel stationary phases with ethyl acetate/hexane mobile phase systems provide excellent separation of 7-ethyl-3-methyl-1H-indole from synthetic impurities [20]. The optimal solvent ratio typically ranges from 1:4 to 1:5 ethyl acetate to hexane, depending on the specific impurity profile [16].

The following table compares various purification and isolation techniques:

MethodConditionsRecovery (%)Purity (%)Scale Applicability
Column ChromatographySilica gel, Ethyl acetate/Hexane (1:5)8898Lab to kg
RecrystallizationEthanol/Water (9:1), 4°C8296Lab to kg
Vacuum Distillation180-190°C, 0.5 mmHg9097Lab
Preparative High Performance Liquid ChromatographyC18 column, Methanol/Water gradient9599Lab
Liquid-Liquid ExtractionDichloromethane/Water, pH 98594Industrial

Vacuum distillation offers advantages for large-scale purification due to its operational simplicity and high recovery rates [21]. The technique exploits the volatility differences between 7-ethyl-3-methyl-1H-indole and higher boiling impurities [16]. Optimal distillation conditions involve temperatures of 180-190 degrees Celsius under reduced pressure of 0.5 millimeters of mercury [22].

Recrystallization provides an effective method for achieving high purity when suitable crystallization conditions can be identified [19]. Ethanol-water mixtures at low temperatures have proven effective for 7-ethyl-3-methyl-1H-indole purification, although recovery rates may be lower than alternative methods [18].

Liquid-liquid extraction techniques offer particular advantages for industrial-scale applications due to their scalability and operational efficiency [16]. Basic aqueous phases selectively extract acidic impurities while leaving the neutral indole product in the organic phase [23]. This approach minimizes solvent usage and simplifies downstream processing [18].

The thermodynamic stability of 7-Ethyl-3-methyl-1H-indole has been characterized through comprehensive thermal analysis techniques, revealing important stability parameters that define its operational temperature range and degradation behavior.

Thermal Decomposition Characteristics

Thermogravimetric analysis demonstrates that 7-Ethyl-3-methyl-1H-indole exhibits robust thermal stability within the operational temperature range of 25-330°C [2]. The compound shows minimal weight loss below 200°C, with less than 5% degradation observed at this temperature threshold [3]. The maximum thermal decomposition temperature (Tmax) occurs at 166.49°C, as determined by derivative thermogravimetry [3].

The thermal stability profile indicates that the compound maintains structural integrity up to approximately 330°C, beyond which significant degradation occurs [2]. This stability range is attributed to the aromatic character of the indole ring system and the stabilizing effects of the ethyl and methyl substituents, which provide additional electron density and steric protection [4].

Decomposition Pathway Analysis

The thermal decomposition pathway of 7-Ethyl-3-methyl-1H-indole follows a multi-step process characteristic of substituted indoles [5]. Initial decomposition occurs through dealkylation reactions, followed by ring fragmentation and eventual formation of lower molecular weight aromatic fragments [3]. The presence of the ethyl group at the 7-position provides enhanced thermal stability compared to unsubstituted indoles, as evidenced by the elevated decomposition temperature [2].

ParameterValueMethodReference
Thermal Decomposition Temperature (°C)163-166TGA/DTG [3] [5]
Maximum Thermal Decomposition (Tmax) (°C)166.49DTG [3]
Thermal Stability Range (°C)25-330TGA [2]
Weight Loss at 200°C (%)<5TGA [3]
Onset Degradation Temperature (°C)>330TGA [2]

Solubility and Partition Coefficient Studies

The solubility profile of 7-Ethyl-3-methyl-1H-indole reflects its lipophilic nature and the influence of its aromatic heterocyclic structure on intermolecular interactions with various solvents.

Aqueous Solubility Assessment

7-Ethyl-3-methyl-1H-indole demonstrates extremely limited aqueous solubility, with water solubility values below 0.1 mg/mL at physiological pH (7.4) [6] [7]. This low aqueous solubility is characteristic of substituted indoles and results from the hydrophobic nature of the aromatic ring system combined with the alkyl substituents [8]. The compound shows slightly enhanced solubility in buffered aqueous systems, with maximum solubility reaching approximately 6.8 μg/mL under optimized conditions [8].

Organic Solvent Compatibility

The compound exhibits favorable solubility in organic solvents, particularly those with moderate to high polarity [9]. Enhanced solubility is observed in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions with the indole nitrogen facilitate dissolution [9]. Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide provide moderate solubility, making these systems suitable for analytical and synthetic applications [6].

Partition Coefficient Determination

The octanol-water partition coefficient (LogP) of 7-Ethyl-3-methyl-1H-indole is 3.04, indicating significant lipophilicity [1] [7]. This value reflects the compound's preference for lipophilic environments and suggests favorable membrane permeability characteristics [10]. The partition coefficient is influenced by the electron-rich indole ring system and the hydrophobic alkyl substituents, which contribute to the overall lipophilic character of the molecule [1].

Solvent SystemSolubility/Partition ValueTemperature (°C)Reference
Water (pH 7.4)<0.1 mg/mL25 [6] [7]
Octanol/Water (LogP)3.0423 [1] [7]
Polar aprotic solvents (DMSO, DMF)Moderately soluble25 [6]
Organic solvents (ethanol, methanol)Enhanced solubility25 [9]
ChloroformSoluble25 [9]
Aqueous solutionsVery limited (<6.8 μg/mL)25 [8]

Reactivity Under Various Conditions

The chemical reactivity of 7-Ethyl-3-methyl-1H-indole is governed by the electron-rich nature of the indole ring system and the electronic effects of the substituents, resulting in distinctive reactivity patterns under different chemical conditions.

Acid/Base Stability Profiling

The stability of 7-Ethyl-3-methyl-1H-indole varies significantly across different pH ranges, with optimal stability observed under neutral to mildly acidic conditions [11] [12].

Acidic Environment Stability

Under acidic conditions (pH 1-3), 7-Ethyl-3-methyl-1H-indole demonstrates moderate stability with half-lives ranging from 24-48 hours [11] [12]. The compound shows functional stability in the presence of mineral acids, with studies demonstrating its effectiveness as a corrosion inhibitor in sulfuric acid and hydrochloric acid environments [11]. The protonation of the indole nitrogen under strongly acidic conditions can lead to electrophilic activation, making the compound susceptible to acid-catalyzed degradation reactions [12].

Neutral pH Stability

Maximum stability is achieved under neutral conditions (pH 6-8), where the compound exhibits half-lives exceeding 72 hours [11]. This stability range is optimal for most analytical and synthetic applications, as the indole ring system remains in its most stable neutral form without significant protonation or deprotonation effects [11].

Basic Environment Susceptibility

Under basic conditions (pH 9-12), 7-Ethyl-3-methyl-1H-indole shows reduced stability with half-lives of 12-24 hours [12]. The compound is particularly susceptible to degradation in the presence of strong bases such as sodium hydroxide, where half-lives can be reduced to 6-12 hours [12]. Base-catalyzed degradation typically proceeds through nucleophilic attack at the electron-deficient positions of the indole ring system [12].

ConditionStabilityHalf-life (hours)Reference
Acidic medium (pH 1-3)Moderate stability24-48 [11] [12]
Neutral medium (pH 6-8)High stability>72 [11]
Basic medium (pH 9-12)Reduced stability12-24 [12]
Sulfuric acid (1 M)Moderate corrosion inhibitionNot determined [11]
Hydrochloric acid (1 M)Functional as inhibitorNot determined [11]
Sodium hydroxide (1 M)Susceptible to degradation6-12 [12]

Photochemical Degradation Pathways

The photochemical behavior of 7-Ethyl-3-methyl-1H-indole is characterized by wavelength-dependent degradation patterns that reflect the electronic transitions and excited state reactivity of the indole chromophore [13] [14].

Ultraviolet Light Susceptibility

Exposure to ultraviolet radiation results in significant photodegradation of 7-Ethyl-3-methyl-1H-indole, with UV-A radiation (315-400 nm) causing rapid degradation [13] [14]. The photodegradation mechanism involves the formation of reactive oxygen species that attack the electron-rich indole ring system, leading to the formation of oxindole derivatives as primary photoproducts [14].

UV-B radiation (280-315 nm) induces moderate degradation rates, with the formation of isatin compounds as characteristic degradation products [13]. The photodegradation pathway involves initial hydroxylation at the 2-position of the indole ring, followed by oxidative ring opening and rearrangement reactions [13].

Visible Light Stability

Under visible light exposure (400-700 nm), 7-Ethyl-3-methyl-1H-indole exhibits significantly enhanced stability with slow degradation rates [15]. The compound shows particular stability under yellow light (580-595 nm), where minimal degradation occurs [15]. This wavelength-dependent stability makes yellow light filtration an effective strategy for preserving the compound during storage and handling [15].

Blue light exposure (450-480 nm) results in enhanced degradation compared to other visible wavelengths, producing oxidized indole derivatives through photosensitized oxidation mechanisms [15]. The enhanced reactivity under blue light is attributed to the overlap with the absorption spectrum of the indole chromophore [15].

Mechanistic Considerations

The photodegradation of 7-Ethyl-3-methyl-1H-indole proceeds through well-defined mechanistic pathways that involve initial photoexcitation of the indole chromophore, followed by intersystem crossing to triplet states and subsequent reaction with molecular oxygen [14]. The primary photoproducts include oxindole derivatives formed through 2-hydroxylation, and isatin compounds resulting from oxidative ring opening [13] [14].

The presence of the ethyl and methyl substituents influences the photodegradation pathway by providing steric protection and electronic stabilization, resulting in modified product distributions compared to unsubstituted indoles [14].

Light SourceDegradation RatePrimary ProductsReference
UV-A (315-400 nm)Rapid degradationOxindole derivatives [13] [14]
UV-B (280-315 nm)Moderate degradationIsatin compounds [13]
Visible light (400-700 nm)Slow degradationMinimal products [15]
White light (full spectrum)Moderate degradationMixed products [15]
Blue light (450-480 nm)Enhanced degradationOxidized indoles [15]
Yellow light (580-595 nm)Minimal degradationStable [15]

XLogP3

3.2

Hydrogen Bond Donor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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